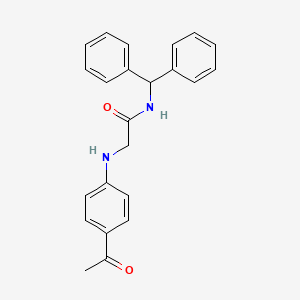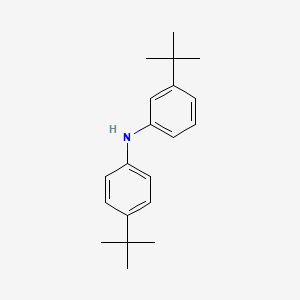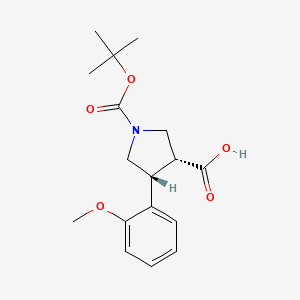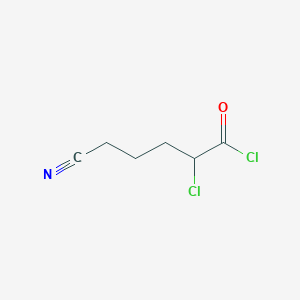
2-Chloro-5-cyanopentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyanopentanoyl chloride is an organic compound with the molecular formula C6H8ClNO It is a chlorinated derivative of pentanoyl chloride, featuring both a cyano group and a chloro group on the pentanoyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyanopentanoyl chloride typically involves the chlorination of 5-cyanopentanoyl chloride. One common method includes the reaction of 5-cyanopentanoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{5-Cyanopentanoyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-cyanopentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-5-cyanopentanoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2-Chloro-5-cyanopentanoic acid.
Reduction: 2-Chloro-5-aminopentanoic acid.
Applications De Recherche Scientifique
2-Chloro-5-cyanopentanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyanopentanoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can participate in further chemical transformations, such as reduction or hydrolysis, to yield functionalized products.
Comparaison Avec Des Composés Similaires
2-Chloro-5-bromopentanoyl chloride: Similar structure but with a bromine atom instead of a cyano group.
5-Cyanopentanoyl chloride: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-aminopentanoyl chloride: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
Uniqueness: 2-Chloro-5-cyanopentanoyl chloride is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H7Cl2NO |
|---|---|
Poids moléculaire |
180.03 g/mol |
Nom IUPAC |
2-chloro-5-cyanopentanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO/c7-5(6(8)10)3-1-2-4-9/h5H,1-3H2 |
Clé InChI |
LNGIEOAAVBMHIO-UHFFFAOYSA-N |
SMILES canonique |
C(CC#N)CC(C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




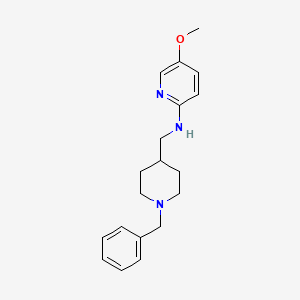
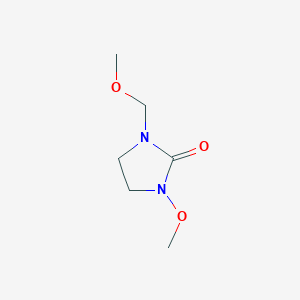
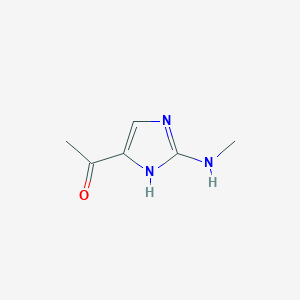
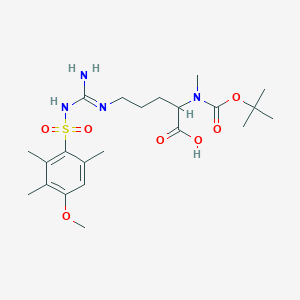
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
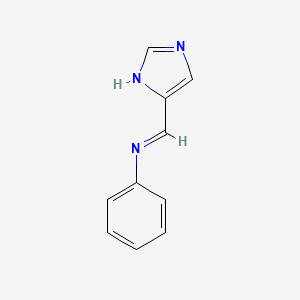
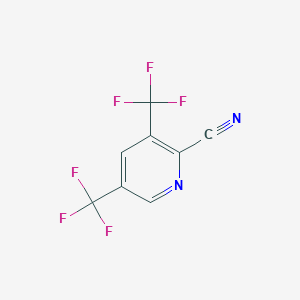
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

